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Compound of Interest

Compound Name: Omphalotin A

Cat. No.: B15560327 Get Quote

A Comparative Guide for Researchers in Drug Discovery and Development

In the realm of cyclic peptides, Omphalotin A and Cyclosporin A stand out as compelling

examples of nature's ingenuity in molecular design. Both fungal metabolites, they share the

characteristic cyclic structure and extensive N-methylation that contribute to their notable

biological activities and pharmacokinetic properties, such as enhanced cell permeability and

resistance to proteolysis.[1][2] Despite these structural similarities, their biosynthetic origins and

primary biological targets diverge significantly, offering a fascinating case study in molecular

evolution and function. This guide provides a detailed structural and functional comparison of

Omphalotin A and Cyclosporin A, supported by experimental data and methodologies, to aid

researchers in understanding and leveraging these unique molecules.

At a Glance: A Structural and Functional
Comparison
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Feature Omphalotin A Cyclosporin A

Primary Biological Activity Nematicidal Immunosuppressive

Molecular Formula C₇₁H₁₁₉N₁₃O₁₄ (example) C₆₂H₁₁₁N₁₁O₁₂

Molecular Weight ~1300-1400 g/mol (varies) 1202.6 g/mol [3]

Structure
Cyclic dodecapeptide (12

amino acids)

Cyclic undecapeptide (11

amino acids)

N-Methylations 9 backbone amide nitrogens 7 backbone amide nitrogens

Biosynthesis

Ribosomally synthesized and

post-translationally modified

peptide (RiPP)

Non-ribosomal peptide

synthetase (NRPS) product

Key Bioactivity Metric
LC50 (M. incognita): ~0.38 -

3.8 µM[4]

IC50 (lymphocyte

proliferation): ~19 µg/L (~16

nM)[5]

Solubility Hydrophobic[6]
Poorly soluble in water, soluble

in methanol, acetone[7]

Melting Point Not widely reported 148–151 °C[7]

Delving into the Structures: Key Distinctions
Omphalotin A is a cyclic dodecapeptide, meaning it is composed of a ring of twelve amino

acids.[1] A defining characteristic is the extensive N-methylation of its peptide backbone, with

nine out of the twelve amide nitrogens being methylated.[1] This high degree of methylation

contributes to its hydrophobicity.[6] In contrast, Cyclosporin A is a cyclic undecapeptide,

containing eleven amino acids.[8] It features seven N-methylated peptide bonds and also

includes some unconventional amino acids, such as D-alanine.[8] The conformation of

Cyclosporin A is notably flexible and dependent on the solvent environment. In nonpolar

environments, it adopts a "closed" conformation stabilized by intramolecular hydrogen bonds,

while in polar solvents or when bound to its target protein, it assumes an "open" conformation.

The biosynthetic pathways of these two molecules are fundamentally different. Omphalotin A
is a Ribosomally synthesized and Post-translationally modified peptide (RiPP).[1] Its synthesis
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begins with a precursor protein, OphMA, which possesses a methyltransferase domain that

autocatalytically methylates its own C-terminal peptide sequence. This methylated peptide is

then cleaved and cyclized to form the final Omphalotin A molecule.[9] Conversely, Cyclosporin

A is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS), a large multi-enzyme

complex that assembles the cyclic peptide without the use of a ribosome template.

Biological Activity and Signaling Pathways
The distinct structural features of Omphalotin A and Cyclosporin A give rise to their different

biological activities.

Omphalotin A: A Potent Nematicide

Omphalotin A is primarily recognized for its potent and selective nematocidal activity,

particularly against the plant-parasitic root-knot nematode Meloidogyne incognita.[4] While the

precise molecular target and signaling pathway of its anthelmintic action are not yet fully

elucidated, it is believed to affect the nervous system of nematodes, leading to paralysis and

death.[10] The high specificity of Omphalotin A for certain nematode species makes it a

promising candidate for the development of novel, targeted agricultural pesticides.[4]

Below is a diagram illustrating the biosynthetic pathway of Omphalotin A.
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Caption: Biosynthetic pathway of Omphalotin A.

Cyclosporin A: A Powerful Immunosuppressant
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Cyclosporin A is a cornerstone of immunosuppressive therapy, widely used to prevent organ

transplant rejection and to treat autoimmune diseases.[11] Its mechanism of action is well-

established. Inside a lymphocyte, Cyclosporin A binds to the intracellular protein cyclophilin A.

This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine

protein phosphatase.[3] The inhibition of calcineurin prevents the dephosphorylation of the

Nuclear Factor of Activated T-cells (NFAT), a transcription factor. As phosphorylated NFAT

cannot enter the nucleus, the transcription of genes encoding pro-inflammatory cytokines, most

notably Interleukin-2 (IL-2), is suppressed.[12] This blockade of IL-2 production is central to the

immunosuppressive effect of Cyclosporin A, as IL-2 is a critical signaling molecule for the

proliferation and differentiation of T-lymphocytes.

Below is a diagram illustrating the immunosuppressive signaling pathway of Cyclosporin A.
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Caption: Immunosuppressive signaling pathway of Cyclosporin A.
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Experimental Protocols
1. In Vitro T-Lymphocyte Proliferation Assay (for Immunosuppressive Activity)

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes in

response to a stimulus.

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood

using density gradient centrifugation (e.g., with Ficoll-Paque). The cells are washed and

resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine

serum and antibiotics).[13]

Assay Setup: PBMCs are seeded into a 96-well microtiter plate at a density of approximately

1 x 10⁵ cells per well.[14] The test compound (e.g., Cyclosporin A) is added at various

concentrations.

Stimulation: T-cell proliferation is induced by adding a mitogen (e.g., phytohemagglutinin

(PHA)) or through specific T-cell receptor (TCR) stimulation (e.g., using anti-CD3 and anti-

CD28 antibodies).[15]

Incubation: The plate is incubated for 3 to 6 days at 37°C in a humidified atmosphere with

5% CO₂.[13]

Proliferation Measurement: Cell proliferation is quantified by adding a label that is

incorporated into the DNA of dividing cells, such as ³H-thymidine or BrdU, for the final 18-24

hours of incubation. The amount of incorporated label is then measured using a scintillation

counter or an ELISA-based method, respectively.[13][14] The results are used to calculate

the 50% inhibitory concentration (IC50) of the test compound.

2. Caenorhabditis elegans Motility Assay (for Nematicidal Activity)

This assay assesses the effect of a compound on the motility of the nematode C. elegans, a

common model organism for studying anthelmintic drugs.

Nematode Culture:C. elegans are maintained on nematode growth medium (NGM) agar

plates seeded with a lawn of E. coli OP50 as a food source.[16]
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Assay Setup: The assay can be performed in liquid culture in 96-well plates or on solid agar

plates. For a liquid assay, synchronized populations of L4 or young adult worms are

transferred into the wells of a 96-well plate containing liquid S-medium.[17] The test

compound (e.g., Omphalotin A) is added at various concentrations.

Incubation: The plate is incubated at a controlled temperature (e.g., 20°C) for a defined

period (e.g., 24-72 hours).

Motility Assessment:

Automated Tracking: Worm movement can be quantified using an automated tracking

system that records video and analyzes parameters such as speed and frequency of body

bends.[18] Infrared microbeam interruption detection is another automated method.[17]

Manual Observation: A simple manual method, the "time-off-pick" assay, involves gently

lifting a worm with an eyebrow hair pick and measuring the time it takes for the worm to

crawl off.[19] A longer time indicates reduced motility.

Data Analysis: The motility data is analyzed to determine the concentration of the compound

that causes a 50% reduction in motility (EC50) or is lethal to 50% of the population (LC50).

Conclusion
Omphalotin A and Cyclosporin A, while sharing structural motifs common to fungal cyclic

peptides, represent distinct classes of bioactive molecules with different biosynthetic origins

and therapeutic potentials. The well-characterized immunosuppressive activity of Cyclosporin A

has revolutionized medicine, while the potent and selective nematocidal properties of

Omphalotin A hold significant promise for agriculture. The continued study of these and other

natural products will undoubtedly provide further insights into novel biological mechanisms and

pave the way for the development of new therapeutic and agricultural agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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